molecular formula C11H8FNOS B8333362 1-[2-Fluoro-4-(1,3-thiazol-4-yl)phenyl]-1-ethanone CAS No. 252563-27-2

1-[2-Fluoro-4-(1,3-thiazol-4-yl)phenyl]-1-ethanone

Cat. No.: B8333362
CAS No.: 252563-27-2
M. Wt: 221.25 g/mol
InChI Key: AWBHKFDJFIIQNV-UHFFFAOYSA-N
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Description

1-[2-Fluoro-4-(1,3-thiazol-4-yl)phenyl]-1-ethanone is a useful research compound. Its molecular formula is C11H8FNOS and its molecular weight is 221.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

252563-27-2

Molecular Formula

C11H8FNOS

Molecular Weight

221.25 g/mol

IUPAC Name

1-[2-fluoro-4-(1,3-thiazol-4-yl)phenyl]ethanone

InChI

InChI=1S/C11H8FNOS/c1-7(14)9-3-2-8(4-10(9)12)11-5-15-6-13-11/h2-6H,1H3

InChI Key

AWBHKFDJFIIQNV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)C2=CSC=N2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-fluoro-4-(1,3-thiazol-4-yl)phenyl trifluoromethanesulfonate (3.47 g, 10.6 mmol) in DMF (11.7 ml) was added triethylamine (1.29 g, 12.72 mmol), butyl vinyl ether (5.31 g, 53 mmol), 1,3-bis(diphenylphosphino)propane (240 mg, 0.583 mmol), palladium acetate (120 mg, 0.53 mmol) successively, and the mixture was heated at 80° C. for 5 hours. The mixture was cooled down to room temperature. 2N HCl aqueous solution (30 ml) was added, and the mixture was stirred for 1 hour. The mixture was made neutral by addition of NaHCO3, and extracted with ethyl acetate. The organic layer was washed with water, brine, dried over MgSO4, and concentrated in vacuo. The residue was purified by flash chromatography eluting with ethyl acetate-hexane (1:4) to give title compound (2.03 g, 87% yield).
Name
2-fluoro-4-(1,3-thiazol-4-yl)phenyl trifluoromethanesulfonate
Quantity
3.47 g
Type
reactant
Reaction Step One
Quantity
1.29 g
Type
reactant
Reaction Step One
Quantity
5.31 g
Type
reactant
Reaction Step One
Name
Quantity
11.7 mL
Type
solvent
Reaction Step One
Quantity
120 mg
Type
catalyst
Reaction Step One
Quantity
240 mg
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
87%

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